5-Bromo-2-fluoro-N-methoxybenzamide
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZUHIFIYLYGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-methoxybenzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with methoxyamine (NH2OCH3) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
5-Bromo-2-fluoro-N-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS: 95383-26-9) :
2-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 212908-12-8) :
Functional Group Modifications
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2) :
- 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (CAS: 4093-35-0): Similarity: Amino and diethylaminoethyl substitutions introduce basicity (pKa ~8–9). Application: The diethylaminoethyl group enhances membrane permeability, making this analogue more suited for CNS-targeting drug candidates .
Heterocyclic and Complex Derivatives
- N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS: 313402-13-0): Molecular Weight: 457.7 g/mol (vs. 283.1 g/mol for the target compound). However, the increased molecular weight reduces bioavailability .
5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 393569-15-8) :
Key Findings from Research
- Electronic Effects : Fluorine at position 2 (target compound) enhances electrophilicity compared to position 4 (CAS: 95383-26-9), improving interactions with nucleophilic residues in enzymes .
- Amide vs. Ester : The amide group in the target compound provides metabolic stability over esters, which are prone to hydrolysis .
- Heterocyclic Additions : While heterocycles (e.g., thiadiazole, benzoxazole) improve target affinity, they often reduce solubility and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
